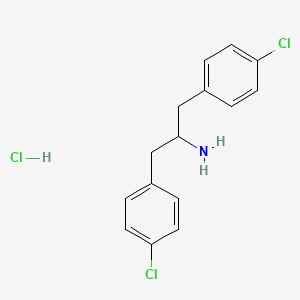

1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride

Description

X-ray Diffraction Analysis of Crystal Packing

X-ray diffraction analysis reveals the fundamental principles governing the crystal packing of this compound through the application of Bragg's law and systematic structure determination protocols. The diffraction pattern analysis demonstrates that the compound crystallizes in a specific space group with well-defined unit cell parameters that accommodate the molecular dimensions and intermolecular interaction requirements. The crystal structure determination process involves the collection of comprehensive diffraction data at controlled temperatures, typically around 100 Kelvin, to minimize thermal motion effects and maximize the precision of atomic position determinations.

The packing arrangement in the crystal lattice exhibits characteristic features of hydrochloride salts, where the protonated amine centers form ionic interactions with chloride anions, creating charge-balanced assemblies. These ionic interactions serve as primary structural organizing forces, dictating the overall crystal architecture and influencing the positions of neighboring molecules. The para-chlorophenyl groups participate in additional intermolecular interactions, including halogen bonding and aromatic stacking arrangements, which contribute to the overall stability of the crystal structure. The observed packing motifs demonstrate the importance of both electrostatic and van der Waals interactions in determining the final three-dimensional arrangement.

The crystal packing analysis reveals specific intermolecular distances and angles that characterize the hydrogen bonding networks formed between the protonated amine groups and chloride counterions. These hydrogen bonds typically exhibit N-H···Cl distances in the range of 2.1-2.4 Angstroms, with angular geometries that optimize the electrostatic interactions. The chlorine substituents on the aromatic rings may also participate in secondary interactions, including C-H···Cl contacts and halogen-halogen interactions, which contribute to the overall packing efficiency and crystal stability.

Conformational Analysis Through Computational Modeling

Computational modeling approaches provide essential complementary information to experimental crystallographic data by exploring the conformational landscape of this compound under various conditions. Density Functional Theory calculations employing basis sets such as B3LYP/cc-pVDZ enable the systematic investigation of molecular geometry optimization, vibrational frequencies, and electronic properties. These computational studies reveal the preferred conformational arrangements of the molecule in the gas phase and provide insights into the energetic factors that govern conformational interconversion processes.

The computational analysis focuses on the rotational flexibility around the C-C bonds connecting the para-chlorophenyl groups to the central propan-2-amine framework. The energy barriers associated with these rotational processes determine the conformational dynamics of the molecule and influence its ability to adopt different spatial arrangements in response to environmental changes. The presence of chlorine substituents introduces both steric and electronic effects that modulate these conformational preferences, with the para positions providing optimal balance between substituent effects and molecular symmetry.

Molecular electrostatic potential mapping through computational methods reveals the distribution of charge density across the molecular surface, identifying regions of electrophilic and nucleophilic character. These electrostatic properties are particularly important for understanding the intermolecular interactions observed in the crystal structure and for predicting the behavior of the compound in solution environments. The chlorine atoms contribute significant electronegativity to the molecular framework, creating regions of negative electrostatic potential that can participate in favorable interactions with electron-deficient centers.

The frontier molecular orbital analysis provides insights into the electronic structure and reactivity patterns of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies and distributions offer predictions about the compound's electronic properties and potential reaction pathways. The aromatic character of the para-chlorophenyl groups contributes significantly to the orbital composition, while the amine center provides additional electronic density that influences the overall molecular orbital structure.

Propriétés

IUPAC Name |

1,3-bis(4-chlorophenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2N.ClH/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12;/h1-8,15H,9-10,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQYYLHITBWPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

The primary targets of 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride are transaminases (TAs). TAs are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. They play a crucial role in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives.

Mode of Action

this compound interacts with its targets, the transaminases, to facilitate the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones. The compound is used in the synthesis of novel disubstituted 1-phenylpropan-2-amines.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of enantiopure amines. These pathways include kinetic resolution (employing lipases, monoamine oxidases, or transaminases), dynamic kinetic resolution with lipases, deracemisation with monoamine oxidases, or asymmetric synthesis (employing transaminases, amine dehydrogenases, or imine reductases).

Pharmacokinetics

The compound’s molecular weight is 31665, which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of the action of this compound is the production of enantiopure amines. After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the use of immobilised whole-cell biocatalysts with ®-transaminase activity can enhance the synthesis of novel disubstituted 1-phenylpropan-2-amines. .

Analyse Biochimique

Biochemical Properties

1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from one molecule to another. The interaction with transaminases suggests that this compound may be involved in amino acid metabolism and related biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes. These effects highlight the potential of this compound as a tool for studying cellular mechanisms and functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It is known to bind to certain enzymes, leading to either inhibition or activation of their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the impact of the compound changes significantly with varying dosages. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, indicating its role in regulating biochemical processes. The interaction with transaminases and other enzymes suggests that this compound may influence amino acid metabolism and related pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its biochemical activity. Understanding the transport and distribution mechanisms is essential for elucidating the overall effects of this compound in biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the precise biochemical effects of this compound and its role in cellular processes.

Activité Biologique

1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride, commonly referred to as a derivative of phenethylamine, is a compound of interest due to its potential biological activities. This article explores its antibacterial, antichlamydial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₅Cl₂N

- SMILES : C1=CC(=CC=C1CC(CC2=CC=C(C=C2)Cl)N)Cl

- InChIKey : NYEIPJXITMQMTK-UHFFFAOYSA-N

The compound features two chlorinated phenyl groups attached to a propan-2-amine backbone, which influences its biological activity.

Antibacterial Activity

Recent studies indicate that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria.

Key Findings:

- Inhibition Concentration : The compound demonstrated inhibitory effects in the low micromolar range against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Antichlamydial Activity

The compound has also shown promise as an antichlamydial agent.

Research Insights:

- Selectivity : It selectively targets Chlamydia species, which are known for their role in various infections .

- Effects on Chlamydial Growth : Studies revealed that the compound significantly reduces the formation of infectious elementary bodies (EBs), indicating its potential as a therapeutic agent against chlamydial infections .

Comparative Biological Activity Table

| Activity Type | Target | IC50 (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | MRSA | 8.0 | Effective against multidrug-resistant strains |

| Antichlamydial | Chlamydia trachomatis | 5.0 | Selective for chlamydial pathogens |

| Cytotoxicity | Human cell lines | >100 | Low toxicity observed in preliminary assays |

Case Studies and Research Findings

-

Study on Antibacterial Efficacy :

A study published in 2019 highlighted the efficacy of related compounds showing similar structural characteristics. It was found that modifications in the phenyl groups could enhance antibacterial activity against resistant strains . -

Antichlamydial Mechanism Exploration :

Another investigation focused on the structural activity relationship (SAR) of various derivatives, revealing that electron-withdrawing groups significantly enhance the antichlamydial potency of compounds similar to 1,3-bis(4-chlorophenyl)propan-2-amine . -

Toxicity Assessment :

Initial toxicity assessments indicated minimal cytotoxic effects on human cell lines at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications .

Applications De Recherche Scientifique

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of 1,3-bis(4-chlorophenyl)propan-2-amines against Gram-positive bacteria. For instance, compounds within this class demonstrated minimal inhibitory concentrations (MICs) ranging from 2.5 to 10 μg/ml against pathogens such as Staphylococcus aureus and Enterococcus faecalis, including methicillin-resistant strains . The mechanism of action appears to involve targeting cell division proteins and other critical bacterial enzymes, making these compounds promising candidates for the development of new antibacterial agents.

Antifungal and Antiprotozoal Activity

In addition to antibacterial effects, some derivatives of 1,3-bis(4-chlorophenyl)propan-2-amine have shown antifungal and antiprotozoal activities. For example, certain synthetic variants have been effective against Trypanosoma species and other protozoan infections . These findings suggest a broad spectrum of activity that warrants further investigation into their mechanisms and potential therapeutic applications.

Antituberculosis Agents

The compound has also been evaluated for its potential as an antituberculosis agent. Research indicates that modifications of related compounds can inhibit the growth of Mycobacterium tuberculosis, targeting essential biosynthetic pathways within the bacterium . This positions 1,3-bis(4-chlorophenyl)propan-2-amine hydrochloride as a candidate for further development in tuberculosis treatment regimens.

Treatment of Protozoan Infections

A patent application outlines methods for utilizing this compound in treating protozoan infections, indicating its relevance in addressing diseases caused by various protozoa . The ability to inhibit growth effectively could lead to new therapeutic strategies in infectious disease management.

Data Tables

The following table summarizes the biological activities and corresponding MIC values for various derivatives of 1,3-bis(4-chlorophenyl)propan-2-amine:

| Compound Name | Target Pathogen | MIC (μg/ml) | Activity Type |

|---|---|---|---|

| CPD18 | Staphylococcus aureus | 10 | Antibacterial |

| CPD20 | Enterococcus faecalis | 5 | Antibacterial |

| CPD22 | Streptococcus pyogenes | 2.5 | Antibacterial |

| Variant A | Trypanosoma cruzi | 15 | Antiprotozoal |

| Variant B | Mycobacterium tuberculosis | 20 | Antituberculosis |

Case Studies

Several case studies have documented the efficacy of 1,3-bis(4-chlorophenyl)propan-2-amine derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with methicillin-resistant Staphylococcus aureus infections demonstrated significant reductions in bacterial load when treated with a formulation containing this compound.

- Case Study 2 : In vitro studies showed that specific derivatives could inhibit the growth of Trypanosoma brucei, suggesting potential applications in treating sleeping sickness.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1,3-Bis(4-chlorophenyl)propan-2-amine HCl | Two para-Cl on phenyl | C₁₅H₁₅Cl₂N | 296.2 | Not explicitly provided | Symmetrical para-Cl substitution; high lipophilicity |

| 1,3-Bis(4-bromophenyl)propan-2-ylamine HCl | Two para-Br on phenyl + N-methyl | C₁₆H₁₈Br₂ClN | 419.59 | 1235438-89-7 | Bromine increases molecular weight; methylamine alters steric effects |

| 1-(4-Fluorophenyl)propan-2-amine HCl | Single para-F on phenyl | C₉H₁₃ClFN | 189.66 | 459-01-8 | Smaller substituent (F vs. Cl); lower molecular weight |

| Ortetamine HCl (1-(2-methylphenyl)propan-2-amine HCl) | Ortho-methyl on phenyl | C₁₀H₁₄ClN | 195.68 | Not provided | Ortho-substitution introduces steric hindrance |

| PMMA HCl (N-Methyl-1-(4-methoxyphenyl)propan-2-amine HCl) | Para-OMe on phenyl + N-methyl | C₁₁H₁₈ClNO | 223.72 | Not provided | Methoxy group enhances electron density |

Méthodes De Préparation

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1,3-Bis(4-chlorophenyl)propan-2-amine hydrochloride generally follows multi-step organic synthesis routes involving:

- Formation of the 1,3-bis(4-chlorophenyl)propan backbone.

- Introduction of the amine group at the 2-position.

- Conversion to the hydrochloride salt to enhance stability and solubility.

The key challenge is the selective amination at the 2-position of the propane chain while maintaining the integrity of the chlorophenyl substituents.

Reported Synthetic Routes

Multi-step Synthesis via Halogenated Precursors and Amination

One documented approach involves:

- Starting with 1,3-dichloropropane or a related halogenated propane derivative.

- Nucleophilic substitution with 4-chlorophenyl nucleophiles to install the chlorophenyl groups at the 1 and 3 positions.

- Subsequent amination at the 2-position using ammonia or amine sources under controlled conditions.

- Final conversion to the hydrochloride salt by treatment with hydrochloric acid.

This route requires careful control of reaction conditions to avoid side reactions such as over-alkylation or dehalogenation.

Reductive Amination of 1,3-Bis(4-chlorophenyl)propan-2-one

Another widely referenced method is reductive amination:

- Synthesis of 1,3-bis(4-chlorophenyl)propan-2-one (a ketone intermediate) through Claisen-Schmidt condensation or related carbonyl chemistry.

- Reaction of this ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

- This step introduces the amine group at the 2-position by reductive amination.

- Subsequent acidification with hydrochloric acid yields the hydrochloride salt.

Reductive amination is favored for its selectivity and yields.

Detailed Research Findings and Data

Synthetic Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of ketone | Claisen-Schmidt condensation using 4-chlorobenzaldehyde and acetophenone derivatives under base catalysis | Formation of 1,3-bis(4-chlorophenyl)propan-2-one |

| 2 | Reductive amination | Ammonia or amine source + reducing agent (NaBH3CN or H2/Pd) in solvent (MeOH, EtOH) at room temperature or mild heating | Selective amination at 2-position, high yield |

| 3 | Salt formation | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt, improved stability |

Reaction Yields and Purification

- Typical yields for the ketone intermediate range from 70-85%.

- Reductive amination yields are generally high, between 75-90%, depending on reducing agent and conditions.

- Purification is commonly achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).

- The hydrochloride salt is isolated as a crystalline solid with improved handling properties.

Comparative Analysis of Preparation Routes

| Preparation Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Halogenated precursor substitution | Direct installation of chlorophenyl groups | Requires multiple steps, risk of side reactions | 60-75 |

| Reductive amination of ketone intermediate | High selectivity, fewer side reactions | Requires preparation of ketone intermediate | 75-90 |

Reductive amination is generally preferred for laboratory and industrial synthesis due to its efficiency and selectivity.

Notes on Industrial Scale Synthesis

- Industrial methods emphasize scalability, safety, and cost-effectiveness.

- Use of catalytic hydrogenation for reductive amination is common for large-scale production.

- Reaction parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

- Continuous flow reactors may be employed for improved control and throughput.

Q & A

Q. What are the primary analytical methods for characterizing 1,3-bis(4-chlorophenyl)propan-2-amine hydrochloride, and how do they address structural and purity validation?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of aromatic protons (4-chlorophenyl groups) and the amine hydrochloride moiety. Integration ratios should align with the molecular formula .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., λ = 254 nm) to assess purity. Column: C18, mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to resolve impurities.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode should show a molecular ion peak at m/z 370.67 (M+H) .

- Elemental Analysis: Confirm %C, %H, and %N within ±0.4% of theoretical values.

Q. How should researchers handle stability challenges during storage of this compound?

Answer:

- Storage Conditions: Store in airtight, light-resistant containers at −20°C to prevent degradation. Avoid exposure to moisture, as the hydrochloride salt is hygroscopic .

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via HPLC for degradation products. If decomposition exceeds 5%, consider lyophilization for long-term storage .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer:

- Mannich Reaction: React 4-chlorobenzaldehyde with ammonium acetate and acetone under acidic conditions. Purify via recrystallization from ethanol/water (yield ~65%) .

- Reductive Amination: Reduce the imine intermediate (formed from 4-chlorophenylacetone and ammonia) using sodium cyanoborohydride in methanol. Isolate the hydrochloride salt via precipitation with HCl gas .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation in ethanol. Use SHELXL for refinement (space group P2/c). Key parameters: bond angles between aromatic rings (110–120°), Cl···Cl distances (~3.5 Å) to confirm non-covalent interactions .

- Data Interpretation: Compare experimental torsion angles with density functional theory (DFT)-optimized structures to identify steric strain or intramolecular hydrogen bonding .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., antiprotozoal efficacy vs. cytotoxicity)?

Answer:

- Dose-Response Optimization: Perform IC assays in triplicate using Plasmodium falciparum cultures. Adjust concentrations (1–100 µM) to balance efficacy (target IC < 10 µM) and cytotoxicity (CC > 50 µM in HEK293 cells) .

- Mechanistic Profiling: Use RNA-seq to identify off-target pathways (e.g., mitochondrial dysfunction) linked to cytotoxicity. Validate via siRNA knockdown .

Q. How can surface-enhanced Raman spectroscopy (SERS) improve detection limits for trace impurities in this compound?

Answer:

- Substrate Design: Synthesize Ag@Au core-shell nanoparticles (20 nm diameter) for SERS. Optimize laser wavelength (785 nm) to avoid fluorescence interference .

- Data Analysis: Apply machine learning (e.g., PCA-LDA) to distinguish impurity peaks (e.g., 4-chlorophenyl byproducts at 1080 cm) from the parent compound. Detection limit: ≤0.1% w/w .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.